molecular formula C33H44O4 B14634150 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 56970-51-5

10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid

Cat. No.: B14634150
CAS No.: 56970-51-5
M. Wt: 504.7 g/mol
InChI Key: TUMQHQIZCIAITM-UHFFFAOYSA-N
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Description

10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that features an anthracene moiety linked to an octadecanoic acid chain via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Anthracene-9-carboxylic acid and octadecanoic acid.

Scientific Research Applications

10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a Cl- transport inhibitor, it likely interacts with chloride channels or transporters, modulating their activity and affecting ion transport across cell membranes . The anthracene moiety may also participate in π-π interactions and other non-covalent interactions, contributing to its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combination of an aromatic anthracene moiety and a long aliphatic octadecanoic acid chain. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

56970-51-5

Molecular Formula

C33H44O4

Molecular Weight

504.7 g/mol

IUPAC Name

10-(anthracene-9-carbonyloxy)octadecanoic acid

InChI

InChI=1S/C33H44O4/c1-2-3-4-5-8-11-20-28(21-12-9-6-7-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35)

InChI Key

TUMQHQIZCIAITM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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